![molecular formula C6H12O4S B1337136 Ethyl 2-(methylsulfonyl)propanoate CAS No. 73017-82-0](/img/structure/B1337136.png)
Ethyl 2-(methylsulfonyl)propanoate
Overview
Description
Ethyl 2-(methylsulfonyl)propanoate is a chemical compound with the CAS Number: 73017-82-0 and a molecular weight of 180.22 . It is a pale-yellow to yellow-brown liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-(methylsulfonyl)propanoate is1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
Ethyl 2-(methylsulfonyl)propanoate has a density of 1.2±0.1 g/cm³, a boiling point of 307.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 54.8±3.0 kJ/mol, and it has a flash point of 139.8±23.2 °C . The index of refraction is 1.444, and it has a molar refractivity of 40.5±0.4 cm³ .Scientific Research Applications
. It’s particularly useful in the preparation of sulfone derivatives, which are valuable in creating pharmaceuticals and agrochemicals.
Reagent in Medicinal Chemistry
In medicinal chemistry, Ethyl 2-(methylsulfonyl)propanoate serves as a reagent for introducing the sulfonyl group into organic molecules . This modification can significantly alter the biological activity of a compound, making it a crucial step in drug design and discovery.
Solvent for Specialized Reactions
Due to its chemical stability and polar nature, Ethyl 2-(methylsulfonyl)propanoate can act as a solvent in specialized reactions . It’s particularly useful in reactions that require a non-aqueous medium, such as certain types of polymerizations or condensation reactions.
Analytical Chemistry Applications
In analytical chemistry, Ethyl 2-(methylsulfonyl)propanoate can be used as a standard or reference material in chromatography techniques like HPLC, LC-MS, and UPLC . Its well-defined physical and chemical properties make it an excellent candidate for method development and calibration.
Material Science Research
Researchers in material science may use Ethyl 2-(methylsulfonyl)propanoate as a precursor for the synthesis of advanced materials. Its molecular structure can be incorporated into polymers or coatings to impart specific properties such as increased durability or chemical resistance.
Agricultural Chemistry
In the field of agricultural chemistry, Ethyl 2-(methylsulfonyl)propanoate is utilized in the synthesis of agrochemicals . Its sulfonyl group is particularly effective in creating compounds that can act as herbicides, pesticides, or fungicides, contributing to crop protection and yield improvement.
Safety and Hazards
Ethyl 2-(methylsulfonyl)propanoate is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
ethyl 2-methylsulfonylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYLGLYBQFEJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441005 | |
Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(methylsulfonyl)propanoate | |
CAS RN |
73017-82-0 | |
Record name | Propanoic acid, 2-(methylsulfonyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73017-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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